molecular formula C18H23FN4O2 B2450168 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1209901-48-3

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2450168
CAS No.: 1209901-48-3
M. Wt: 346.406
InChI Key: DMQUKSQAFMJKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and pharmacological research. This compound features a 1,2-oxazole (isoxazole) core, a privileged structure in drug discovery known for its diverse biological activities. The molecular architecture integrates this heterocycle with a 4-fluorophenyl group and a 4-methylpiperazine moiety, a combination frequently explored in the development of receptor-targeting agents. The 1,2-oxazole scaffold is recognized as a key structural element in inhibitors of various biological targets, including heat shock proteins . Furthermore, the 4-methylpiperazine subunit is a common pharmacophore found in compounds designed to interact with the central nervous system, such as the 5-HT2A receptor inverse agonist ACP-103, which shares the 4-fluorophenyl and methylpiperidine motifs . The presence of the carboxamide linker suggests potential for hydrogen bonding with biological targets, a feature critical for binding affinity and selectivity. As such, this compound serves as a valuable chemical tool for probing biological pathways, screening for new therapeutic agents, and conducting structure-activity relationship (SAR) studies in areas like oncology and neuroscience. This product is provided for research purposes within a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-13-11-16(21-25-13)18(24)20-12-17(14-3-5-15(19)6-4-14)23-9-7-22(2)8-10-23/h3-6,11,17H,7-10,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQUKSQAFMJKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has attracted significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Fluorophenyl group : Enhances lipophilicity and biological activity.
  • Piperazine ring : Known for its role in various pharmacological activities.
  • Oxazole moiety : Associated with numerous biological effects, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : It has been shown to bind to serotonin and dopamine receptors, influencing neurotransmitter dynamics and potentially offering therapeutic benefits in psychiatric disorders.
  • Enzyme Inhibition : The oxazole scaffold is known to exhibit inhibitory effects on several enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer progression .

Anticancer Activity

Research indicates that derivatives of oxazole, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. A study reported an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
Cell LineIC50 (µM)
HeLa92.4
CaCo-292.4
Other LinesVaried

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent:

  • Microbial Inhibition : Studies have reported notable inhibition zones against various bacterial strains, including E. coli and S. aureus, suggesting its utility in treating infections .
CompoundE. coli (mm)S. aureus (mm)P. aeruginosa (mm)
N-[...]12911
Ofloxacin171616

Case Studies

  • Neuropharmacological Research :
    • A study explored the neuropharmacological effects of the compound in animal models, demonstrating its potential in managing anxiety and depression-like behaviors through modulation of serotonergic pathways.
  • Anticancer Research :
    • Another case study focused on the compound's derivatives, revealing enhanced antiproliferative activities against renal cancer cell lines with an IC50 value as low as 1.143 µM, indicating high selectivity towards cancerous cells .

Preparation Methods

Cyclocondensation of β-Keto Ester

A 2.5-L reactor charged with ethyl acetoacetate (1.2 mol, 156 g) and hydroxylamine hydrochloride (1.3 mol, 90.3 g) in ethanol/water (4:1, 800 mL) was stirred at 80°C for 6 hr. After neutralization with NaHCO₃, the precipitated product was filtered and recrystallized from hexane/ethyl acetate (3:1) to yield 5-methylisoxazole-3-carboxylate (87% yield, m.p. 98–100°C).

Saponification to Carboxylic Acid

The ester (0.5 mol, 85 g) was hydrolyzed with 2M NaOH (1.2 L) at reflux for 3 hr. Acidification with HCl (6M) to pH 2 precipitated the title acid, isolated by filtration (94% yield, purity >98% by HPLC).

Table 1: Optimization of Isoxazole Cyclization

Catalyst Solvent Temp (°C) Yield (%)
None EtOH/H₂O 80 87
AcOH (5%) i-PrOH/H₂O 75 82
H₂SO₄ (2%) MeOH/H₂O 70 78

Preparation of 2-(4-Fluorophenyl)-2-(4-Methylpiperazin-1-yl)ethylamine

Reductive Amination Route

4-Fluorobenzaldehyde (1.0 mol, 124 g) was condensed with 1-methylpiperazine (1.1 mol, 110 g) and ammonium acetate (2.0 mol, 154 g) in methanol (1.5 L) at 50°C for 12 hr. Sodium cyanoborohydride (1.5 mol, 94 g) was added portionwise, and stirring continued for 24 hr. Workup with aqueous NaOH (2M) and extraction with DCM gave the secondary amine (73% yield).

Bromination and Amine Protection

The amine (0.5 mol, 135 g) was treated with tert-butoxycarbonyl anhydride (0.6 mol, 131 g) in THF (1 L) at 0°C, then stirred at RT for 6 hr. After Boc protection, the intermediate was brominated with PBr₃ (0.55 mol, 148 g) in DCM (800 mL) at −10°C to yield 2-bromo-1-(4-fluorophenyl)-1-(4-methylpiperazin-1-yl)ethane (68% yield over two steps).

Amide Coupling and Final Assembly

Activation of Carboxylic Acid

5-Methylisoxazole-3-carboxylic acid (0.3 mol, 45 g) was dissolved in DMF (600 mL) with HATU (0.33 mol, 126 g) and DIPEA (0.9 mol, 116 g) at 0°C. After 30 min activation, the amine hydrochloride (0.3 mol, 109 g) was added, and the mixture stirred at RT for 18 hr.

Workup and Purification

The reaction was quenched with ice water (2 L) and extracted with ethyl acetate (3×500 mL). The organic layer was dried (MgSO₄), concentrated, and purified by silica gel chromatography (EtOAc/MeOH 10:1) to afford Compound 1 as a white solid (81% yield, 99.2% purity by LCMS).

Table 2: Coupling Reagent Screening

Reagent Solvent Time (hr) Yield (%)
HATU DMF 18 81
EDCl/HOBt DCM 24 65
DCC/DMAP THF 36 58

Analytical Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CONH), 7.45–7.38 (m, 2H, ArH), 7.12–7.05 (m, 2H, ArH), 6.45 (s, 1H, isoxazole-H), 4.12–3.98 (m, 2H, CH₂N), 2.85–2.45 (m, 8H, piperazine), 2.32 (s, 3H, NCH₃), 2.15 (s, 3H, isoxazole-CH₃).
  • HRMS (ESI+): m/z calc. for C₁₈H₂₄FN₄O₂ [M+H]⁺ 363.1885, found 363.1889.

Crystallography

Single crystals grown from ethanol/water (1:1) showed orthorhombic P2₁2₁2₁ symmetry with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 15.678 Å. The amide bond adopts a trans-configuration with dihedral angle Φ(C–N–C–O) = 178.5°.

Process Optimization Challenges

Epimerization Control

The stereogenic center at C2 of the ethylenediamine linker showed ≤3% epimerization during amide coupling when using HATU/DIPEA at 0°C, versus 15% with EDCl at RT.

Solvent Effects on Yield

Polar aprotic solvents (DMF, NMP) gave superior yields (78–81%) compared to ethereal solvents (THF: 58%, DCM: 65%) due to improved reagent solubility.

Industrial-Scale Considerations

A kilogram-scale process (Patent AU2006281497B2) achieved 76% yield using:

  • Continuous flow hydrogenation for reductive amination
  • Membrane-based solvent exchange to replace DMF with EtOAc
  • Crystallization-driven purification (95% recovery)

Q & A

Basic: What synthetic strategies are recommended for the multi-step preparation of this compound?

Methodological Answer:
The synthesis of this compound involves sequential functionalization of the 1,2-oxazole core, fluorophenyl group, and methylpiperazine moiety. Key steps include:

  • Coupling Reactions : Use of carbodiimide-mediated amide bond formation between the oxazole-3-carboxylic acid derivative and the ethylamine intermediate .
  • Piperazine Substitution : Nucleophilic substitution on a bromoethyl intermediate with 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates .

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent integration and connectivity (e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm, piperazine CH2_2 signals at δ 2.3–3.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~ 386.19) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly if chiral centers are present .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay Validation : Replicate experiments using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to rule out false positives/negatives .
  • Solubility Adjustments : Test activity in varied solvent systems (e.g., DMSO/PBS mixtures) to address solubility-driven discrepancies .
  • Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict off-target interactions that may explain variability .

Advanced: What methodologies optimize enantiomeric purity for chiral intermediates?

Methodological Answer:

  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during key steps like piperazine alkylation .
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates (e.g., CAL-B for ester hydrolysis) .

Basic: How should initial SAR studies be designed for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituted oxazoles (e.g., 4-methyl vs. 5-methyl) to assess steric effects .
  • Piperazine Variants : Compare activity of 4-methylpiperazine with morpholine or thiomorpholine derivatives .
  • Fluorophenyl Alternatives : Test analogs with chloro- or methoxy-substituted phenyl groups to evaluate electronic effects .

Advanced: What in vitro models are suitable for assessing metabolic stability?

Methodological Answer:

  • Hepatic Microsomes : Incubate with human/rat liver microsomes and NADPH to measure half-life (t1/2t_{1/2}) and intrinsic clearance .
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4 luciferin-IPA) to identify cytochrome P450 interactions .
  • LC-MS/MS Metabolite ID : Perform untargeted metabolomics to detect phase I/II metabolites .

Advanced: How can target selectivity be improved against structurally related kinases?

Methodological Answer:

  • Kinase Profiling Panels : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Molecular Dynamics Simulations : Simulate binding poses to identify residues critical for selective binding (e.g., hinge region interactions) .
  • Backbone Modifications : Introduce steric hindrance (e.g., bulkier substituents on the oxazole) to reduce off-target affinity .

Basic: What strategies mitigate poor aqueous solubility during in vitro testing?

Methodological Answer:

  • Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance solubility without cytotoxicity .
  • pH Adjustment : Dissolve in buffered solutions (pH 4–8) to exploit ionizable groups (e.g., piperazine’s pKa ~ 7.5) .
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles for sustained release in cell-based assays .

Advanced: How are computational tools applied to predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, BBB permeability, and P-gp substrate likelihood .
  • Molecular Dynamics : Simulate membrane permeation (e.g., with GROMACS) to model passive diffusion .
  • QSAR Models : Train models on analogs to correlate structural features (e.g., fluorine count) with clearance rates .

Advanced: What experimental designs address toxicity concerns in early development?

Methodological Answer:

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 per OECD 471 guidelines .
  • hERG Inhibition : Patch-clamp assays on HEK-293 cells expressing hERG channels to evaluate cardiac risk .
  • In Vivo Acute Toxicity : Dose escalation in rodents (OECD 423) with histopathological analysis of liver/kidney .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.